N-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-2-(ethylsulfonyl)benzamide
Description
Properties
IUPAC Name |
N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-2-ethylsulfonylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O5S2/c1-4-29(24,25)18-8-6-5-7-14(18)19(23)22-20-21-15(12-28-20)13-9-10-16(26-2)17(11-13)27-3/h5-12H,4H2,1-3H3,(H,21,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZZSXBHPOPESJQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=CC=CC=C1C(=O)NC2=NC(=CS2)C3=CC(=C(C=C3)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-2-(ethylsulfonyl)benzamide typically involves the following steps:
Formation of Thiazole Ring: The thiazole ring can be synthesized by the cyclization of appropriate precursors such as α-haloketones and thioureas under acidic or basic conditions.
Substitution Reactions:
Sulfonylation: The ethylsulfonyl group can be introduced using sulfonyl chlorides in the presence of a base.
Amidation: The final step involves the formation of the benzamide moiety through an amidation reaction using appropriate amines and carboxylic acid derivatives.
Industrial Production Methods
Industrial production methods for this compound would involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-2-(ethylsulfonyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Nucleophiles or electrophiles depending on the reaction conditions.
Major Products Formed
The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction may yield alcohols or amines.
Scientific Research Applications
Cancer Research
Recent studies have highlighted the potential of N-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-2-(ethylsulfonyl)benzamide as an inhibitor of carbonic anhydrases (CAs), particularly CA IX and CA XII, which are implicated in tumor growth and metastasis under hypoxic conditions. The compound's structure allows for selective inhibition of these enzymes, making it a promising candidate for cancer therapies aimed at reducing tumor viability and spread.
Case Study : A study demonstrated that derivatives of this compound exhibited significant inhibitory activity against CA IX, with some compounds showing IC values in the low micromolar range. This suggests that modifications to the thiazole and benzamide scaffolds could enhance efficacy against cancer cells reliant on these enzymes for survival .
Metabolic Disorders
The compound has also been investigated for its effects on metabolic pathways regulated by nuclear receptors (NRs). Specifically, inverse agonists targeting RORα and RORγ receptors have shown promise in managing metabolic syndrome and related disorders. This compound could potentially modulate these pathways, offering new avenues for treating conditions such as obesity and diabetes.
Research Findings : In vivo studies using mouse models have indicated that compounds targeting ROR receptors can lead to improved metabolic profiles, including reduced blood glucose levels and improved lipid metabolism .
Mechanistic Insights
The mechanism of action for this compound involves its interaction with specific enzymes and receptors:
- Carbonic Anhydrases : The compound inhibits the activity of carbonic anhydrases that are overexpressed in many tumors.
- Nuclear Receptors : It may act as an inverse agonist for RORα and RORγ, influencing gene expression related to metabolism.
Mechanism of Action
The mechanism of action of N-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-2-(ethylsulfonyl)benzamide would depend on its specific biological activity. Generally, such compounds may interact with molecular targets such as enzymes, receptors, or DNA, leading to modulation of biological pathways. Detailed studies would be required to elucidate the exact mechanism and molecular targets involved.
Comparison with Similar Compounds
Comparative Data Tables
Key Research Findings
- Sulfonyl Group Impact : Ethylsulfonyl in the target compound may enhance metabolic stability compared to methylsulfonyl in 7a, but positional isomerism (e.g., 2- vs. 4-sulfonyl) affects target binding .
- Synthetic Challenges : Lower yields in sulfonamide-thiazole syntheses (e.g., 33% for 7a) suggest steric or electronic hindrance during coupling steps .
Biological Activity
N-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-2-(ethylsulfonyl)benzamide is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and infectious diseases. This article reviews the biological activity of this compound based on available literature, including structure-activity relationships (SAR), mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 432.5 g/mol. The compound features a thiazole ring, a benzamide moiety, and an ethylsulfonyl group, which contribute to its biological properties.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 432.5 g/mol |
| Structure | Chemical Structure |
Anticancer Activity
Research indicates that thiazole derivatives exhibit promising anticancer properties. The presence of the thiazole ring in this compound is vital for its cytotoxic effects against various cancer cell lines. For example:
- Cytotoxicity : In vitro studies have shown that compounds containing thiazole rings can induce apoptosis in cancer cells. The IC50 values for related thiazole compounds often range between 1.61 µg/mL and 1.98 µg/mL against specific cell lines such as Jurkat and A-431 .
- Mechanism of Action : The mechanism involves interaction with cellular pathways that regulate apoptosis and cell proliferation. Molecular dynamics simulations suggest that the compound interacts primarily through hydrophobic contacts with target proteins, enhancing its therapeutic potential .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties:
- Antibacterial Effects : Studies have demonstrated that similar thiazole derivatives exhibit significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus mutans. The presence of electron-donating groups on the aromatic rings enhances this activity .
- Comparison with Standards : The antibacterial efficacy of these compounds has been compared to standard antibiotics like norfloxacin, showing comparable or superior results in some cases .
Structure-Activity Relationship (SAR)
The SAR analysis reveals critical insights into how modifications to the chemical structure influence biological activity:
- Thiazole Ring : Essential for cytotoxic activity; modifications can enhance or reduce efficacy.
- Substituents on Aromatic Rings : Electron-donating groups (e.g., methoxy groups) at specific positions on the phenyl ring have been shown to increase activity against cancer cells and bacteria .
Case Studies
- In Vitro Studies : A study involving various thiazole derivatives demonstrated that those with additional electron-donating substituents exhibited enhanced cytotoxicity against cancer cell lines compared to their unsubstituted counterparts .
- Clinical Relevance : Ongoing research is exploring the potential of these compounds as lead candidates for drug development targeting specific cancers and bacterial infections, emphasizing their importance in medicinal chemistry .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for N-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-2-(ethylsulfonyl)benzamide, and how do reaction conditions affect yield?
- Methodological Answer : Synthesis typically involves multi-step reactions:
- Step 1 : Formation of the thiazole ring via cyclization of thiourea derivatives with α-halo ketones (e.g., 3,4-dimethoxyacetophenone) under reflux in ethanol .
- Step 2 : Sulfonylation of the benzamide core using ethylsulfonyl chloride in the presence of a base (e.g., triethylamine) in dichloromethane at 0–25°C .
- Critical Parameters : Temperature control during sulfonylation prevents side reactions, while solvent polarity (e.g., DMF vs. CH₂Cl₂) influences reaction kinetics. Yields are optimized via TLC monitoring and column chromatography purification .
Q. How is the compound structurally characterized, and what analytical techniques are essential?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms substituent positions (e.g., methoxy protons at δ 3.8–4.0 ppm, thiazole protons at δ 7.2–7.5 ppm) .
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H]⁺ at m/z 443.12) and fragmentation patterns .
- Infrared (IR) Spectroscopy : Key peaks for sulfonyl (S=O at ~1350 cm⁻¹) and amide (C=O at ~1650 cm⁻¹) groups confirm functionalization .
Q. What preliminary biological activities have been reported for this compound?
- Methodological Answer :
- Antimicrobial Assays : Tested against Gram-positive bacteria (e.g., S. aureus) via broth microdilution (MIC values: 8–32 µg/mL). Activity correlates with the ethylsulfonyl group’s electron-withdrawing effects .
- Anticancer Screening : Evaluated against HeLa cells using MTT assays (IC₅₀: ~15 µM). The 3,4-dimethoxyphenyl moiety enhances membrane permeability .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize biological efficacy?
- Methodological Answer :
- Substituent Variation : Replace the ethylsulfonyl group with methylsulfonyl or aryl sulfonamides to assess solubility and target affinity .
- Thiazole Modifications : Introduce electron-donating groups (e.g., -OCH₃) at the 4-position of the thiazole ring to study π-π stacking interactions with enzymes .
- Pharmacophore Mapping : Use molecular docking (e.g., AutoDock Vina) to identify critical interactions with targets like COX-2 or tubulin .
Q. What mechanisms explain contradictory data in cytotoxicity assays across cancer cell lines?
- Methodological Answer :
- Metabolic Variability : Differences in cytochrome P450 expression (e.g., CYP3A4 in liver vs. HeLa cells) affect prodrug activation. Use LC-MS to quantify metabolite profiles .
- Membrane Transport : Compare uptake via passive diffusion (logP ~2.5) vs. active transport (e.g., OCT1 transporters). Perform assays with inhibitors like cimetidine .
- Resistance Mechanisms : Test P-glycoprotein overexpression in resistant lines (e.g., MCF-7/ADR) using verapamil as a modulator .
Q. How does the ethylsulfonyl group influence pharmacokinetics, and what formulation strategies improve bioavailability?
- Methodological Answer :
- Solubility Enhancement : Co-crystallization with cyclodextrins or PEGylation increases aqueous solubility (test via shake-flask method) .
- Metabolic Stability : Incubate with liver microsomes to assess oxidative degradation. Introduce fluorine atoms to block CYP450-mediated metabolism .
- Plasma Protein Binding : Use equilibrium dialysis to measure binding to albumin (>90% common for sulfonamides). Adjust lipophilicity to reduce off-target effects .
Q. What experimental approaches resolve discrepancies in reported enzyme inhibition data?
- Methodological Answer :
- Enzyme Source Purity : Validate enzyme activity (e.g., recombinant vs. tissue-extracted COX-2) via SDS-PAGE and activity assays .
- Assay Conditions : Standardize buffer pH (e.g., Tris-HCl vs. phosphate) and ionic strength to minimize false positives .
- Orthogonal Validation : Confirm inhibition using isothermal titration calorimetry (ITC) alongside fluorometric assays .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
